Product packaging for Arsanyl(Cat. No.:)

Arsanyl

Cat. No.: B1237253
M. Wt: 76.938 g/mol
InChI Key: WLQSSCFYCXIQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arsanyl compounds, characterized by the -AsH 2 functional group, are a class of organoarsenic reagents that serve as versatile precursors in synthetic and materials chemistry. These compounds are formally derivatives of arsine where one hydrogen atom is replaced by a metal or other cation, giving them a general formula of M[AsH 2 ] for alkali metal arsanides . Their primary research value lies in their role as building blocks for more complex organoarsenic structures. For instance, they react with alkyl halides to form dialkylarsines or trialkylarsines, and can undergo [3+2] cycloaddition reactions with acetylenic esters to form heterocyclic compounds containing arsenic . A notable reaction is the transformation with silyl halides or diethyl carbonate, leading to compounds like trisilylarsine or the 2-arsaethynolate anion ( [OCAs] - ), which is isoelectronic with cyanate and a subject of interest in main group chemistry . Researchers also utilize this compound reagents to access low-oxidation-state arsenic complexes and to explore the reactivity of novel arsaalkenes and related species . It is critical to note that this compound compounds are toxic and unstable , often decomposing at room temperature or upon heating to release hydrogen gas or arsine (AsH 3 ) . They require strict handling under inert atmospheres (e.g., nitrogen or argon) using Schlenk techniques and should be considered for research applications only. Our high-purity this compound reagents are offered exclusively For Research Use Only and are not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula AsH2 B1237253 Arsanyl

Properties

Molecular Formula

AsH2

Molecular Weight

76.938 g/mol

InChI

InChI=1S/AsH2/h1H2

InChI Key

WLQSSCFYCXIQDZ-UHFFFAOYSA-N

SMILES

[AsH2]

Canonical SMILES

[AsH2]

Origin of Product

United States

I. Conceptual and Historical Foundations of Arsanyl Chemistry

Definitional Context and Nomenclature of Arsanyl Functional Groups

The term "this compound" specifically refers to the -AsH₂ functional group wikipedia.org. Compounds containing this group are often classified as primary arsines when the substituent attached to the arsenic atom is an alkyl or aryl group (RAsH₂) qmul.ac.ukiupac.org. This is analogous to the nomenclature in phosphorus chemistry, where the -PH₂ group is called phosphanyl, and compounds RPH₂ are primary phosphines qmul.ac.uk.

The parent hydride of this class of compounds is arsine (AsH₃), systematically named arsane (B1212154) according to IUPAC nomenclature qmul.ac.ukwikipedia.orgqmul.ac.uk. Primary arsines (RAsH₂) are systematically named as substituted arsanes, such as ethylarsane (CH₃CH₂AsH₂) qmul.ac.ukiupac.org. The arsinide ion, AsH₂⁻, is also related and can be referred to by IUPAC names like arsanide or dihydridoarsenate(1−) wikipedia.org. The neutral -AsH₂ group is termed this compound wikipedia.org.

Historical Development of this compound Compound Research

Organoarsenic chemistry has a rich history, with some of the earliest investigations into organometallic compounds involving arsenic. The foul-smelling cacodyl (B8556844) (tetramethyldiarsine, (CH₃)₂As-As(CH₃)₂) was reported as early as 1760 and is considered one of the first synthetic organometallic compounds wikipedia.orgrsc.orgresearchgate.net. While cacodyl itself contains an As-As bond rather than an this compound group, these early studies laid the groundwork for understanding arsenic's bonding capabilities with carbon.

Research into primary arsines (RAsH₂) specifically gained traction as chemists explored derivatives of arsine. Early work in the late 19th and early 20th centuries focused on the synthesis and basic reactivity of these compounds. For instance, the condensation reactions of primary arsines with aldehydes were investigated in the early 20th century acs.orgarchive.org. These studies aimed to explore new classes of organoarsenic compounds, partly stimulated by the search for new therapeutic agents following the discovery of compounds like arsphenamine (B1667614) acs.org.

The synthesis of primary arsines often involved the reduction of arsonic acids or their derivatives acs.orgproduccioncientificaluz.orgunirioja.es. For example, phenylarsine (B13959437) (C₆H₅AsH₂) was prepared by the reduction of phenylarsinic acid (C₆H₅AsO(OH)₂) acs.org. These historical synthetic routes, while foundational, often utilized volatile and toxic arsenic precursors nih.gov.

Contemporary Significance and Scope of this compound Chemistry Investigations

Despite a period of reduced activity due to concerns about toxicity and the challenges associated with handling volatile arsenic compounds, research in organoarsenic chemistry, including that of this compound compounds, has seen a resurgence nih.gov. Contemporary significance lies in several areas:

Ligand Chemistry: Primary arsines and other organoarsenic compounds are explored as ligands in coordination chemistry. They behave similarly to phosphine (B1218219) ligands but exhibit distinct electronic and steric properties wikipedia.org. Research includes the use of diarsines as chelating ligands and the investigation of primary arsines as ligands for transition metals and rare-earth metals rsc.orgresearchgate.netresearchgate.netnih.gov. Studies have shown that arsine ligands can be effective in metal-catalyzed reactions, sometimes outperforming their phosphine analogues researchgate.net.

Materials Science: Organoarsenic compounds, including those that could potentially be derived from or involve this compound-like precursors, find applications in the semiconductor industry. Arsine (AsH₃) and compounds like gallium arsenide (GaAs) are crucial in the manufacturing of electronic devices wikipedia.orgnih.govbritannica.com. While arsine itself is the parent hydride, the chemistry of substituted arsanes (RAsH₂) is relevant to the broader field of organoarsenic precursors for material deposition ontosight.ai.

Synthetic Methodologies: A significant focus in contemporary research is the development of safer and more efficient synthetic routes to organoarsenic compounds, including primary arsines produccioncientificaluz.orgunirioja.esnih.govresearchgate.net. Novel approaches, such as nonvolatile intermediate transformation (NIT) methods utilizing cyclooligoarsines, have been developed to circumvent the use of highly toxic precursors nih.gov. Metal-catalyzed hydroarsination reactions, including those involving primary arsines, are also being explored for the formation of C-As bonds researchgate.netresearchgate.net.

Exploration of Novel Reactivity: Recent studies are uncovering novel reactivity patterns of arsines that are distinct from their phosphorus analogues researchgate.net. This includes investigations into reactions like hydroarsination of alkenes and ynones catalyzed by transition metals researchgate.netresearchgate.net. The synthesis and characterization of new classes of organoarsenic compounds, such as β-oxovinylarsines and arsole (B1233406) derivatives, highlight the expanding scope of the field nih.govresearchgate.net.

The scope of contemporary this compound chemistry investigations is broad, encompassing fundamental studies of structure and bonding, the development of new synthetic tools, and the exploration of potential applications in catalysis and materials science.

Here is a table summarizing some of the research findings related to the synthesis and reactivity of primary arsines:

Reaction TypeSubstrates InvolvedKey FindingsSource
Condensation with AldehydesPrimary aromatic arsines and aldehydesFormation of condensation products; reaction pathway can be influenced by stoichiometry and conditions. acs.orgarchive.org
Reduction of Arsonic AcidsAryl arsonic acidsA method for synthesizing primary aryl arsine dihalides, which can be further functionalized. produccioncientificaluz.orgunirioja.es
Metal-Catalyzed Hydroarsination of AlkenesAlkenes and primary arsinesZirconium complexes can catalyze this reaction, which was previously unknown for primary arsines. researchgate.netresearchgate.net
Metal-Catalyzed Hydroarsination of YnonesYnones and arsinesCatalyst-free reaction yielding β-oxovinylarsines with high Z-selectivity. researchgate.net
Reactions with Halogens and Alkyl HalidesPrimary and secondary arsinesFormation of arsine halides and arsonium (B1239301) halides, respectively. acs.org
Reactions with Arsonous/Stibonous OxidesPrimary arsines and RAsO/RSbO compoundsProposed to involve reduction/oxidation and rearrangement to form arseno or arseno-stibino compounds. archive.org
As-C Bond Formation via Nonvolatile IntermediatesCyclooligoarsines and anion sources/electrophilesSafe and easy synthesis of various organoarsenic compounds by cleaving As-As bonds in cyclooligoarsines. nih.govresearchgate.net

This table illustrates the diversity of reactions and synthetic strategies being explored in the context of this compound chemistry.

Ii. Advanced Synthetic Methodologies for Arsanyl Compounds

Strategies for Carbon-Arsenic Bond Formation in Arsanyl Systems

The formation of the carbon-arsenic (C-As) bond is a central theme in the synthesis of organoarsenic compounds. A variety of strategies have been developed, often depending on the desired oxidation state of the arsenic atom and the nature of the organic group being attached.

General methods for synthesizing organoarsenic compounds frequently involve the formation of C-As bonds. wikipedia.orgusa-journals.comnih.gov Arsenic can bond with one to five organic groups, leading to a wide variety of compounds. nih.gov

Reductive Functionalization Approaches to this compound Moieties

Reductive functionalization plays a significant role in accessing this compound compounds, particularly primary arsines (RAsH₂). These methods typically involve the reduction of a more oxidized arsenic precursor that already contains a carbon-arsenic bond.

A common approach involves the reduction of organoarsenic halides, such as alkyl- or aryldichloroarsines (RAsCl₂) or dialkyl- or diarylchloroarsines (R₂AsCl), using hydride reducing reagents. This method yields the corresponding primary arsines (RAsH₂) or secondary arsines (R₂AsH). wikipedia.org For instance, methylarsenic dichloride (CH₃AsCl₂) can be reduced to methylarsine (B12644256) (CH₃AsH₂), a primary arsine. wikipedia.org Similarly, dimethylarsenic chloride ((CH₃)₂AsCl) can be reduced to dimethylarsine ((CH₃)₂AsH), a secondary arsine. wikipedia.org

The reduction of arsonic acids (RAsO(OH)₂), which contain a pentavalent arsenic atom with one carbon-arsenic bond, can also serve as a route to primary arsines or arsine dihalides. Reducing agents like zinc and hydrochloric acid (Zn/HCl) have been employed for this transformation. produccioncientificaluz.orgunirioja.eswaikato.ac.nz For example, ferrocenylethylarsonic acid (FcCH₂CH₂As(O)(OH)₂) has been reduced to the air-stable primary arsine ferrocenylethylarsine (FcCH₂CH₂AsH₂) using Zn/HCl. waikato.ac.nz

Chemoselective reduction of chloroarsines formed from the reaction of organostannanes with arsenic trichloride (B1173362) is another route to primary and secondary arsines. acs.orgresearchgate.net Tributylstannane, often in the presence of a radical inhibitor, has been used as a reducing agent in the synthesis of functionalized 1-alkynylarsines and allenylarsines. researchgate.net

Electrochemical reduction has also been explored for the synthesis of arsine (AsH₃), the parent compound of primary arsines, from arsenic acid. researchgate.net

Coupling Reactions for Diverse this compound Architectures

Coupling reactions provide versatile strategies for forming carbon-arsenic bonds and constructing diverse organoarsenic architectures, including those that may contain or be precursors to this compound moieties.

Palladium-catalyzed arsination reactions, a type of cross-coupling, are highlighted as promising approaches for the formation of C-As bonds, particularly for aryl arsines. conicet.gov.arconicet.gov.ar These reactions typically involve the coupling of an organic electrophile, such as an aryl iodide, with an arsenic nucleophile or an organometallic arsenic precursor. conicet.gov.arconicet.gov.ar The Stille coupling, utilizing arsine stannanes like n-Bu₃SnAsPh₂, is an example of a palladium-catalyzed method for C-As bond formation. conicet.gov.arconicet.gov.ar This methodology has been applied to the synthesis of functionalized triarylarsines and biphenyl (B1667301) arsine ligands. conicet.gov.arconicet.gov.ar

Asymmetric cycloaddition reactions have been utilized in the synthesis of cyclic arsenic compounds, such as arsanorbornene derivatives. ntu.edu.sg These reactions involve the coupling of arsoles with vinylphosphines or vinylarsines, demonstrating the formation of new C-As bonds within a cyclic framework. ntu.edu.sg

Organometallic Precursor Routes to this compound Compounds

Organometallic compounds serve as valuable precursors and reagents in the synthesis of this compound compounds and the formation of carbon-arsenic bonds.

The reaction of arsenic halides, such as arsenic trichloride (AsCl₃), with organolithium reagents (RLi) or Grignard reagents (RMgX) is a fundamental method for forming carbon-arsenic bonds and introducing organic groups onto the arsenic atom. wikipedia.orgusa-journals.comlibretexts.org This alkylation or arylation of arsenic centers is a common route to various organoarsenic(III) compounds, which can subsequently be transformed into arsines through reduction. wikipedia.orgusa-journals.comlibretexts.org

Arsine stannanes, such as n-Bu₃SnAsPh₂, act as organometallic precursors in metal-catalyzed coupling reactions, providing a source of the arsenic moiety for C-As bond formation. conicet.gov.arconicet.gov.ar

Sodium methylarsonite [MeAs(ONa)₂], an organoarsenic(III) species, has been used as a nucleophilic precursor in the synthesis of arsinothricin derivatives, reacting with electrophiles like 2-chloroethanol (B45725) to form a new C-As bond. rsc.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of methods for the stereoselective synthesis of chiral organoarsenic compounds, including chiral arsines, is an important area of research. Chirality in arsines can arise when the arsenic atom is bonded to three different groups (in addition to a lone pair), making it a stereogenic center.

Methods for synthesizing chiral arsines have been reported. ntu.edu.sgechemcom.comutas.edu.auacs.orgrsc.org One approach involves the reduction of oxides of three-coordinated arsenic compounds bearing three distinct hydrocarbon radicals, which can lead to the formation of chiral arsines. echemcom.com

The resolution of racemic mixtures of arsines using optically active components is another strategy employed to obtain enantiomerically enriched chiral arsines. echemcom.com

Asymmetric cycloaddition reactions have been utilized for the stereoselective synthesis of arsanorbornene ligands. ntu.edu.sg These reactions can be promoted by chiral auxiliaries or templates to induce asymmetry in the product. ntu.edu.sg

Stereoselective alkylations of diastereomers of phosphine-stabilized bis(arsenium triflates) containing chiral arsenic centers have been developed, providing a route to chiral bis(tertiary arsines) with control over diastereoselectivity and enantioselectivity. utas.edu.auacs.org For instance, the addition of organolithium reagents to these arsenium salts can yield chiral bis(tertiary arsines). acs.org

The synthesis of chiral multidentate tertiary arsines with multiple arsenic donor atoms (e.g., As₄ or As₆) has also been achieved. rsc.org Diastereomers of these complex chiral arsines can be separated, for example, by complexation with metal centers like cobalt(III). rsc.org

Green Chemistry Principles in this compound Compound Synthesis

The application of green chemistry principles to the synthesis of organoarsenic compounds, including those with this compound moieties, is an emerging area focused on reducing the environmental impact of synthetic processes. While specific examples directly detailing "green" synthesis of this compound compounds are limited in the provided sources, general green chemistry techniques are relevant.

Green chemistry aims to minimize or eliminate the use and generation of hazardous substances. royalsocietypublishing.org Relevant principles include the use of catalyst-assisted reactions, the development of environmentally benign solvents or solvent-free conditions, and the adoption of more efficient reaction methodologies. royalsocietypublishing.org

Electrochemical synthesis, mentioned as a method for producing arsine, could potentially offer a cleaner alternative to traditional chemical reduction methods by avoiding the use of harsh reducing agents and minimizing waste. researchgate.net

Research into green synthesis methods for related materials, such as magnetic nanoparticles for arsenic removal, indicates a broader interest in applying sustainable approaches to arsenic-related challenges. mdpi.com These efforts often involve using natural extracts or less hazardous reagents. mdpi.com

Flow Chemistry and Continuous Processing in this compound Production

Flow chemistry and continuous processing offer advantages in terms of control, safety, and efficiency compared to traditional batch synthesis, making them potentially valuable tools for the production of organoarsenic compounds, including this compound derivatives.

Flow chemistry is particularly well-suited for reactions involving organometallic reagents due to the precise control over reaction parameters like temperature, time, and mixing, as well as enhanced safety through reduced inventory of hazardous materials. vapourtec.com

While not specifically focused on this compound compounds, flow chemistry has been applied to the synthesis of heterocyclic compounds utilizing phosphorus, arsenic, or antimony reagents, demonstrating the feasibility of using flow systems for reactions involving Group 15 elements. acs.org Continuous flow synthesis has also been explored for the production of various organic compounds and intermediates. acs.org

The purification of organoarsenic compounds, such as arsinothricin, has involved techniques like HPLC, which can be integrated into continuous processing workflows. rsc.org Although the synthesis step itself might not be continuous in all reported cases, the downstream processing can benefit from continuous techniques.

The application of continuous processing in arsenic-related areas, such as the treatment of high-arsenic waste streams, further highlights the potential for employing continuous methods in handling arsenic compounds, although this is distinct from synthesis. researchgate.net

Data Tables

While detailed quantitative data for specific this compound synthesis yields across various methods were not consistently available in a format suitable for comprehensive comparative tables within the search results, the following table summarizes representative examples of synthetic approaches and their outcomes based on the provided snippets:

Synthetic ApproachPrecursor(s)Product Type (Example)Key Reagents/ConditionsOutcome/Yield (if available)Source
Reduction of Organoarsenic HalidesRAsCl₂, R₂AsClPrimary/Secondary ArsinesHydride reducing reagentsNot specified wikipedia.org
Reduction of Arsonic AcidsRAsO(OH)₂Primary Arsines (RAsH₂)Zn/HClHigh yields (e.g., 88%) waikato.ac.nz
Chemoselective Reduction of ChloroarsinesAlkyldichloroarsinesPrimary/Secondary ArsinesTributylstannane, radical inhibitorLow stability (t₁/₂ ~30 min) researchgate.net
Electrochemical ReductionArsenic acidArsine (AsH₃)Electrochemical methodsCurrent yield up to 95% researchgate.net
Palladium-Catalyzed Cross-Coupling (Stille)ArI, n-Bu₃SnAsPh₂Triarylarsines, Arsine LigandsPd catalyst, solvent, temperature71-88% isolated yields conicet.gov.arconicet.gov.ar
Asymmetric CycloadditionArsoles, Vinylphosphines/VinylarsinesArsanorbornene derivativesChiral auxiliary/templateStereoselective ntu.edu.sg
Alkylation of Arsenic HalidesAsCl₃, RLi or RMgXOrganoarsenic(III) compoundsAlkyl/aryl lithium or GrignardCommon route wikipedia.orgusa-journals.comlibretexts.org
Stereoselective Alkylation of Arsenium SaltsPhosphine-stabilized bis(arsenium triflates)Chiral Bis(tertiary arsines)Organolithium reagentsDiastereoselective, Enantioselective utas.edu.auacs.org
Synthesis of Chiral Multidentate Tertiary Arsines1,1,1-tris(chloromethyl)ethane, arsenideChiral multidentate tertiary arsinesCoupling, ComplexationStereoselective separation rsc.org

Iii. Reactivity and Mechanistic Aspects of Arsanyl Transformations

Fundamental Reaction Pathways of Arsanyl Functional Groups

The reactivity of this compound groups is intrinsically linked to the nature of the arsenic atom, which possesses a lone pair of electrons and available d orbitals, enabling varied bonding and reaction pathways. wikipedia.org

Arsenic centers in this compound compounds can exhibit both nucleophilic and electrophilic characteristics, although their behavior as Lewis bases (nucleophiles) is more commonly discussed. Organic compounds containing trivalent arsenic (As(III)) generally function as soft Lewis bases, capable of donating their lone pair of electrons. wikipedia.org However, the Lewis basicity of an this compound moiety is noted to be less pronounced compared to its phosphanyl (-PH₂) analog in certain chemical contexts. handwiki.orgamericanelements.com The availability of the lone pair for complex formation appears less significant in arsenic compared to phosphorus and nitrogen. fishersci.nl While the nucleophilic character is evident in their ability to form coordinate bonds, detailed discussions on the electrophilic nature of this compound centers in typical reactions are less prevalent in the provided literature, though arsenic in higher oxidation states or with electron-withdrawing substituents could potentially exhibit electrophilic behavior.

Arsenic-centered radicals play a significant role in the chemistry of this compound compounds and related arsenic species. These reactive intermediates feature an unpaired electron localized primarily on the arsenic atom. wikipedia.orgwikipedia.orgcharchem.orgnih.govamericanelements.comamericanelements.com Examples of such species include the dimethylarsinic radical [(CH₃)₂As•] and dimethylarsinic peroxyl radicals [(CH₃)₂AsOO•], which have been implicated in various processes. fishersci.ie The generation and stabilization of heavier pnictogen-centered radicals, including those of arsenic, have been areas of ongoing research. charchem.orgwikimedia.org Synthetic routes to arsenic-centered radicals have been developed, sometimes involving the manipulation of arsenic-carbon bond strengths to induce homolytic cleavage. wikipedia.orgwikipedia.orgcharchem.orgnih.govamericanelements.comamericanelements.com For instance, a Ga-stabilized As-centered radical, [L(Cl)Ga]₂As•, has been synthesized and characterized, with studies indicating the unpaired electron resides predominantly in an arsenic p orbital. wikipedia.orgwikipedia.orgcharchem.orgnih.govamericanelements.comamericanelements.com Arsine (AsH₃) can also undergo thermolysis to produce AsH₂ radicals. nih.gov

Arsenic exhibits a rich redox chemistry, with common oxidation states including -3, 0, +3, and +5. nih.govwikipedia.orgamericanelements.com The ability of arsenic to readily interconvert between these oxidation states is a key aspect of its chemical behavior. wikipedia.org In natural waters, arsenic is frequently found as inorganic oxyanions of trivalent arsenite [As(III)] and pentavalent arsenate [As(V)]. nih.govamericanelements.com Redox transformations between As(III) and As(V) are significant, with As(III) generally being more mobile and toxic than As(V). americanelements.comnih.govwikipedia.org These interconversions are influenced by factors such as redox potential (Eh) and pH. americanelements.comnih.govwikipedia.org For example, semiquinone radicals can oxidize arsenite to arsenate, a reaction strongly dependent on pH. nih.govwikipedia.org Conversely, hydroquinones can reduce As(V) to As(III) under certain pH conditions. nih.govwikipedia.org Organic arsenicals also participate in redox cycles; for instance, the methylation of trivalent arsenic compounds can lead to the formation of monomethylarsonate [MMA(V)], where arsenic is in the +5 oxidation state. wikipedia.org

Coordination Chemistry of this compound Ligands in Metal Complexes

This compound and related arsenic-containing species can act as ligands, forming coordination complexes with various metal centers. The coordination chemistry of these ligands is influenced by the electronic and steric properties of the arsenic donor.

The synthesis of metal complexes featuring this compound or related ligands involves various approaches. One method is the reaction of arsenic-containing precursors with metal complexes or salts. For example, unsymmetrical dinuclear rhodium complexes with arsanylarylthiolato ligands have been synthesized. wikipedia.orguni.lu Another strategy involves the deprotonation of coordinated arsine ligands. The synthesis of yttrium complexes with arsine, arsenide, and arsinidene ligands has been achieved through the deprotonation of a primary arsine complex. sigmaaldrich.com Monomeric Group 13 metal complexes containing terminal AsH₂ ligands have also been reported. americanelements.com

Structural elucidation techniques, such as X-ray diffraction, are crucial in determining the coordination geometry and bonding parameters within these complexes. Studies have revealed the structures of various metal-arsanyl coordination compounds, including dithiolato-bridged dirhodium complexes where the arsanylarylthiolato ligands bridge the metal centers. wikipedia.org In yttrium complexes, the coordination of arsine, arsenide, and arsinidene ligands leads to distinct structural motifs, with varying Y-As bond lengths depending on the nature of the arsenic ligand. sigmaaldrich.com For instance, Y-As bond lengths in a yttrium arsenide complex were found to be shorter than in the corresponding arsine complex due to stronger electrostatic attraction. sigmaaldrich.com

The electronic structure and bonding in this compound coordination compounds are key to understanding their properties and reactivity. This compound ligands, as Lewis bases, donate electron density to the metal center through the arsenic atom's lone pair. handwiki.orgamericanelements.comuni-freiburg.de However, as noted earlier, the Lewis basicity of this compound is generally lower than that of phosphanyl ligands. handwiki.orgamericanelements.com

Theoretical studies, such as Density Functional Theory (DFT) calculations, provide insights into the electronic structure and the nature of metal-arsenic bonding. DFT studies on arsenic-centered radicals stabilized by metal fragments indicate that the unpaired electron is predominantly localized in an arsenic p orbital. wikipedia.orgwikipedia.orgcharchem.orgnih.govamericanelements.comamericanelements.com In metal complexes with this compound or related ligands, the metal-arsenic bond can have varying degrees of covalent and ionic character, influenced by the specific metal, its oxidation state, and the other ligands present. The electronic configuration of arsenic's valence orbitals allows for both electron donation and overlap in covalent bonds, contributing to its versatile bonding behavior. wikipedia.org The coordination environment around the metal center and the arsenic ligand, including bond lengths and angles determined through structural analysis, provide experimental data that complement theoretical descriptions of the bonding. wikipedia.orgsigmaaldrich.com

Reactivity and Ligand Exchange Processes in this compound Complexes

Ligand exchange processes in metal complexes containing this compound ligands can be influenced by factors such as the nature of the metal center, the electronic and steric properties of the this compound ligand, and the incoming ligand fiveable.me. For instance, the preparation of six-coordinate ruthenium(II) complexes incorporating unsymmetrical this compound-phosphanyl ligands has been reported. A bis(acac) compound, which was not directly obtainable from the starting materials, was successfully synthesized through a ligand exchange reaction involving a related, more labile complex and acetylacetone (B45752) researchgate.net. This highlights how ligand exchange can serve as a viable route to access specific this compound complexes.

The lability of ligands in coordination complexes plays a critical role in their reactivity, particularly in catalytic cycles where substrate binding and product release are essential steps fiveable.me. While general principles of ligand exchange in metal complexes are well-established, including the influence of ligand size, charge, and electronic properties, specific detailed studies on the kinetics and thermodynamics of ligand exchange specifically involving this compound ligands are less extensively documented in the provided search results. However, the successful synthesis of this compound-containing complexes and their participation in subsequent reactions imply that ligand exchange at the metal center is a relevant process in their chemistry researchgate.net.

Functional Group Interconversions Involving this compound Units

The this compound unit can undergo various functional group interconversions, involving modifications at the arsenic center or the cleavage and formation of bonds between arsenic and other heteroatoms. These transformations are crucial for the synthesis of diverse organoarsenic compounds.

Derivatization Reactions at the this compound Center

Derivatization reactions at the this compound center involve chemical modifications of the arsenic atom within the this compound group. For simple arsinides (AsH₂⁻), reactions with alkyl halides can lead to the formation of substituted arsines. For example, sodium dihydrogen arsinide (NaAsH₂) reacts with alkyl halides (RX) to produce dialkylarsines (AsHR₂), while potassium dihydrogen arsinide (KAsH₂) can react with alkyl halides to yield trialkylarsines (AsR₃) wikipedia.org.

Arsonic acids, which contain an As(V) center bonded to a carbon group and two hydroxyl groups, can undergo esterification reactions with alcohols and diols under anhydrous conditions nih.gov. This represents a derivatization at the arsenic center, forming As-O-C bonds. However, these esters are noted for their facile hydrolysis nih.gov.

The concept of derivatization is also broadly applied in analytical chemistry to modify compounds for detection, such as in gas chromatography, often involving reactions like alkylation, acylation, and silylation to increase volatility or improve detector response researchgate.netresearch-solution.com. While these general methods are not specific to the this compound group itself in the context of synthesis, the principle of modifying a functional group for a specific purpose is analogous. Volatile species generation (VSG), a derivatization technique, is known to generate arsanes cuni.cz.

Cleavage and Formation of this compound-Heteroatom Bonds

Transformations involving this compound units frequently involve the cleavage and formation of bonds between arsenic and heteroatoms (atoms other than carbon or hydrogen).

A notable example is the reaction of trivalent arsenic compounds, such as alkyldihaloarsines (RAsX₂) and arsenosoalkanes (RAsO), with thiols (HSR'). These reactions readily lead to the formation of alkylbis(organylthio)arsines [RAs(SR')₂], involving the formation of As-S bonds and the cleavage of As-X or As-O bonds nih.gov. The reaction proceeds with the release of HX or water, respectively nih.gov. Similarly, arsonic acids can be converted to organylbis(alkylthio)arsines when reacted with thiols nih.gov.

Conversely, bonds between arsenic and heteroatoms can be cleaved. For instance, the arsenic-oxygen-arsenic (As-O-As) and arsenic-oxygen-carbon (As-O-C) bonds in certain condensed arsenites/arsenates and arsonic acid esters, respectively, exhibit considerable hydrolytic instability, readily undergoing cleavage in the presence of water nih.gov.

In the realm of complexes featuring heavier group 13 and 15 elements, the formation of arsenic-gallium (As-Ga) bonds has been observed. For example, arsa-Wittig reagents have been employed as pnictinidene transfer reagents in reactions with Al(I) synthons, leading to the generation of arsaalumenes which contain Ga-As multiple bonding researchgate.net. The synthesis of an this compound-phosphagallene, featuring a Ga-As bond, and its reactivity towards various molecules have been reported rsc.orgresearchgate.netnih.govrsc.orgresearchgate.netox.ac.uk.

Mechanistic Investigations through Kinetic and Spectroscopic Probes

Understanding the mechanisms of this compound transformations often requires detailed investigations using kinetic and spectroscopic techniques. Chemical kinetics, the study of reaction rates, provides insights into the sequence of elementary steps involved in a reaction and the factors affecting their speeds researchgate.netansys.com. Spectroscopic methods allow for the detection and identification of reactants, intermediates, products, and sometimes even transition states researchgate.netuni-due.deabuad.edu.ng.

Spectroscopic probes, such as X-ray absorption spectroscopy (XAS), can provide direct information about the electronic and structural changes occurring at the arsenic center during a reaction. In situ XAS studies have been employed to investigate the mechanism of arsenite sequestration, allowing for the identification of transient intermediates and the monitoring of arsenic oxidation states over time nih.gov. Time-resolved spectroscopic techniques, often coupled with methods for initiating fast reactions like shock tubes, enable the study of rapid kinetic processes and the detection of short-lived species uni-due.deabuad.edu.ng.

Iv. State of the Art Characterization Techniques for Arsanyl Systems

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide invaluable insights into the molecular structure, bonding, and electronic properties of arsanyl systems.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a powerful tool for the structural elucidation of organoarsenic compounds. While ¹H and ¹³C NMR are routinely used to characterize the organic substituents attached to arsenic, the arsenic nucleus itself (⁷⁵As) is quadrupolar (I = 3/2), which can lead to broadened signals, particularly in environments with low symmetry. Despite this, NMR remains vital for confirming connectivity and providing information about the electronic environment around the arsenic atom. Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict ¹H and ¹³C NMR chemical shifts and coupling constants for organoarsenicals, aiding in experimental data interpretation researchgate.netnih.gov. Studies on complexes involving arsenic donor ligands have also utilized multinuclear NMR, including ³¹P and ⁶³Cu, to understand bonding and dynamics psu.edursc.org.

Vibrational (Infrared and Raman) Spectroscopy of this compound Moieties

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is employed to identify functional groups and study the bonding within this compound systems. These methods probe the molecular vibrations, providing characteristic spectral bands associated with specific bonds, such as As-H, As-C, and As-O stretches and bends. While general principles of vibrational spectroscopy apply to organoarsenic compounds, specific band assignments for this compound moieties (R₂As-H or R-AsH₂) can provide direct evidence for their presence and structural context davuniversity.orglibretexts.orgrusnano.com. For instance, the As-H stretching vibration typically appears in the IR spectrum in a specific wavenumber range. Vibrational spectroscopy has also been used to study the coordination environment of arsenic in various compounds, including arsenates osti.gov. The IR spectrum of a compound containing an this compound moiety has shown an absorption band attributed to a PCO stretching vibration, indicating the utility of IR in characterizing functional groups adjacent to the arsenic center rsc.org.

High-Resolution Mass Spectrometry for this compound Compound Analysis

Mass spectrometry (MS) techniques are indispensable for determining the molecular weight and elemental composition of this compound compounds and for identifying their fragmentation patterns, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental formulas. Various ionization techniques are coupled with mass analyzers, including Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Electrospray Ionization Mass Spectrometry (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) deswater.comtandfonline.comnih.govoup.comacs.orgmdpi.comrsc.orgrsc.orgresearchgate.netnih.gov. Hyphenated techniques like LC-HRMS are particularly valuable for the speciation of organoarsenic compounds in complex matrices, providing both separation and accurate mass information for identification and quantification without necessarily requiring species-specific standards acs.orgmdpi.com.

Electron Spin Resonance (ESR) Spectroscopy of this compound Radicals

Electron Spin Resonance (ESR) spectroscopy is a technique specifically used to study paramagnetic species, such as radicals containing an unpaired electron. While neutral this compound (AsH₂) is a radical, ESR is more broadly applied to investigate arsenic-centered radicals generated from various arsenic compounds. This technique can provide information about the identity of the radical, the distribution of the unpaired electron, and the local environment of the arsenic atom. ESR spectroscopy has been employed to study free radical generation induced by arsenic compounds, including arsenic trioxide, and to identify arsenic-centered oxyradicals nih.govepa.govosti.govnih.govnovapublishers.com. Spin trapping techniques are often used in conjunction with ESR to detect transient arsenic radicals nih.govepa.govnih.gov.

X-ray Diffraction Analysis for Solid-State Structures of this compound Derivatives

X-ray diffraction, particularly single-crystal X-ray diffraction, is a definitive method for determining the precise three-dimensional structure of crystalline this compound compounds and their derivatives in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecular geometry and packing in the crystal lattice. It is crucial for confirming the connectivity and stereochemistry around the arsenic atom. Single-crystal X-ray analysis has been used to characterize the structures of various organoarsenic compounds, including those with As-C, As-O, and As-halogen bonds, as well as more complex polycyclic systems containing arsenic psu.edursc.orgrsc.orgacs.orgubc.canih.gov. It has also been applied to study the structures of arsenic-containing minerals and light-induced structural changes in arsenic sulfides arizona.edunih.govresearchgate.netacs.orgnih.gov. For example, X-ray diffraction has confirmed the formation of specific products in reactions involving compounds with this compound moieties, providing detailed structural parameters rsc.org.

Electrochemical Characterization of this compound Compounds

Hyphenated analytical techniques are essential tools for the comprehensive characterization of this compound systems, offering enhanced separation, detection, and identification capabilities compared to standalone methods. These techniques combine a separation method, such as gas chromatography (GC) or liquid chromatography (LC), with a highly sensitive and selective detection method, frequently mass spectrometry (MS) or atomic fluorescence spectrometry (AFS), often coupled with inductively coupled plasma (ICP) as an ionization source researchgate.netnih.govwisdomlib.orgajrconline.org. The synergistic combination allows for the separation of complex mixtures of arsenic species and the subsequent element-specific or molecular detection and quantification wikipedia.orgtechnologynetworks.com.

Key hyphenated techniques applied to arsenic speciation, which can be relevant for analyzing this compound compounds and their derivatives, include:

HPLC-ICP-MS (High-Performance Liquid Chromatography - Inductively Coupled Plasma - Mass Spectrometry): This is a widely used technique for separating and quantifying various arsenic species, particularly in environmental and biological samples nih.govresearchgate.netnih.govshimadzu.comanalytik-jena.frnih.gov. HPLC separates species based on their polarity or charge, while ICP-MS provides sensitive, element-specific detection of arsenic nih.govnih.govshimadzu.comanalytik-jena.fr. This coupling is effective for both inorganic and organic arsenic compounds nih.govresearchgate.netnih.govanalytik-jena.fr. Research has demonstrated its application in determining arsenic species like arsenite (As III), arsenate (As V), monomethylarsonic acid (MMA), dimethylarsinic acid (DMA), and arsenobetaine (B179536) (AsB) in various matrices nih.govresearchgate.netnih.govanalytik-jena.frnih.gov. The technique offers low detection limits and high sensitivity nih.govshimadzu.comnih.gov.

GC-ICP-MS (Gas Chromatography - Inductively Coupled Plasma - Mass Spectrometry): This technique is suitable for the analysis of volatile and semi-volatile arsenic compounds sepscience.comsepscience.comdiva-portal.orgspectroscopyonline.com. Prior derivatization is often required to convert less volatile arsenic species into volatile forms amenable to GC separation nih.govdiva-portal.orgplos.org. GC-ICP-MS offers high chromatographic resolution and excellent introduction efficiency to the ICP diva-portal.org. It has been applied to the analysis of volatile arsenic compounds like arsine and trimethylarsine (B50810) in gas samples sepscience.comsepscience.comspectroscopyonline.com. Studies have achieved low ppt (B1677978) detection limits for volatile arsenic compounds using this method sepscience.com.

HPLC-HG-AFS (High-Performance Liquid Chromatography - Hydride Generation - Atomic Fluorescence Spectrometry): This hyphenated method is particularly sensitive for arsenic species that can be converted into volatile hydrides scielo.brscielo.brresearchgate.net. After HPLC separation, the arsenic species are typically reacted with sodium borohydride (B1222165) to form volatile arsines, which are then detected by AFS scielo.brscielo.br. This technique provides high sensitivity and selectivity for determining low concentrations of hydride-forming elements like arsenic scielo.brscielo.br. It has been successfully applied to the speciation of inorganic arsenic, MMA, and DMA in various samples scielo.brscielo.brresearchgate.net.

GC-MS (Gas Chromatography - Mass Spectrometry): While not element-specific in the same way as ICP-MS or AFS, GC-MS can be used for the separation and molecular identification of volatile or derivatized organoarsenic compounds plos.orgdeswater.comnih.govresearchgate.net. Derivatization is often necessary to make polar or non-volatile arsenic species suitable for GC analysis nih.govplos.orgdeswater.comnih.gov. GC-MS provides structural information about the separated compounds based on their fragmentation patterns ajrconline.orgnih.gov. It has been employed for the determination of selected organoarsenic compounds like MMA, DMA, phenylarsonic acid, nitarsone, and roxarsone (B1679585) after derivatization deswater.comnih.gov.

Detailed research findings using these techniques highlight their capabilities. For instance, HPLC-ICP-MS methods have demonstrated the ability to separate and quantify multiple arsenic species with high precision and accuracy. One study using HPLC-ICP-MS for arsenic speciation in human serum and urine reported method detection limits (MDLs) ranging from 0.3 to 1.5 ng·mL⁻¹ and limits of quantification (MQLs) from 1.0 to 5.0 ng·mL⁻¹ for various arsenic species nih.govresearchgate.netnih.gov. Recoveries from spiked samples were in the range of 94–139% nih.govresearchgate.net.

GC-ICP-MS has shown effectiveness in analyzing volatile arsenic compounds. A novel GC-ICP-MS method for volatile arsenic compounds in gas and liquefied gas samples achieved detection limits in the low ppt levels without a preconcentration step sepscience.com. The rapid analysis time (5 minutes per injection) makes it suitable for industrial applications sepscience.com.

HPLC-HG-AFS has also proven to be a sensitive method for arsenic speciation. A method developed for arsenic speciation in rice samples using HPLC-HG-AFS achieved satisfactory recoveries in the range of 86-110% and demonstrated low relative error values for certified reference materials scielo.brscielo.br. The optimized conditions for this method included specific mobile phase composition, flow rate, and hydride generation parameters scielo.brscielo.br.

GC-MS, following appropriate derivatization, has been used for the determination of organoarsenic compounds. One study investigating the analysis of inorganic and methylarsenic in soil by GC-MS after derivatization with 2,3-dimercapto-1-propanol (BAL) reported calibration curves with linearity within the range of 5–100 ng/mL and correlation coefficients exceeding 0.997 nih.gov. The limits of detection were determined to be 0.24 ng/mL and 1.31 ng/mL for inorganic arsenic and MMA, respectively nih.gov.

Here are some examples of data that might be presented in research findings:

TechniqueAnalyte(s) StudiedMatrixKey Finding/Performance MetricCitation
HPLC-ICP-MSAs III, As V, MMA, DMA, AsBHuman Serum/UrineMDLs: 0.3–1.5 ng·mL⁻¹, MQLs: 1.0–5.0 ng·mL⁻¹; Recoveries: 94–139% nih.govresearchgate.net
GC-ICP-MSArsine, volatile As compoundsGas/Liquefied GasDetection limits in low ppt levels; Analysis time: 5 min sepscience.com
HPLC-HG-AFSAs V, As III, MMA, DMARiceRecoveries: 86–110%; Low relative errors for CRM scielo.brscielo.br
GC-MS (deriv.)Inorganic As, MMASoilLODs: 0.24 ng/mL (iAs), 1.31 ng/mL (MMA); R² > 0.997 nih.gov
GC-MSArsine, MMA, DMA, TrimethylarsineLandfill GasQuantification down to 1 ppbv for trimethylarsine researchgate.net

These hyphenated approaches are crucial for understanding the behavior, transformation, and fate of this compound compounds in different environments and biological systems by enabling the separation and detection of specific species researchgate.netnih.govmdpi.comresearchgate.net.

V. Theoretical and Computational Chemistry of Arsanyl Systems

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemistry is a fundamental tool for exploring the electronic structure and nature of chemical bonds in arsanyl compounds. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) has become one of the most widely used computational methods for predicting the properties of molecules, including those containing arsenic. mdpi.comcmu.edu DFT calculations are based on the principle that the total energy of a system is a unique functional of its electron density. youtube.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large and complex this compound systems.

DFT studies are essential for analyzing the electronic structure of molecules composed of organic materials or containing transition metals. mdpi.com Research on organoarsenicals, such as p-arsanilic acid, demonstrates the power of DFT in elucidating their interactions with environmental components like iron oxides. researchgate.net In one such study, DFT calculations were used to determine the optimal geometries, energies, and vibrational frequencies for hydrated complexes of p-arsanilic acid with iron oxide clusters. The calculations showed that the formation of both inner- and outer-sphere complexes is thermodynamically favorable. researchgate.net

Key properties calculated using DFT for this compound systems include:

Optimized Geometries: Predicting bond lengths, bond angles, and dihedral angles. For example, DFT has been used to calculate the inter-atomic As-Fe distances in p-arsanilic acid/iron oxide complexes. researchgate.net

Vibrational Frequencies: Simulating infrared (IR) and Raman spectra to help identify and characterize this compound compounds.

Reaction Energies: Calculating changes in Gibbs free energy, enthalpy, and entropy for various ligand exchange reactions, providing insights into the thermodynamic stability of different complexes. researchgate.net

Electronic Properties: Determining charge distributions, dipole moments, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding reactivity.

PropertySystemCalculated ValueReference
As-Fe Distance (Inner-Sphere)p-Arsanilic Acid / Iron Oxide3.3 - 3.5 Å researchgate.net
As-Fe Distance (Outer-Sphere)p-Arsanilic Acid / Iron Oxide5.2 - 5.6 Å researchgate.net

This interactive table summarizes key geometric parameters of p-arsanilic acid/iron oxide complexes as determined by DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. These methods are capable of achieving very high accuracy, often referred to as "chemical accuracy" (an uncertainty of ~1 kcal/mol). osti.gov

For heavy elements like arsenic, high-accuracy calculations are particularly challenging due to the large number of electrons and the importance of relativistic effects and electron correlation. researchgate.net Advanced ab initio methods are employed to tackle these complexities:

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are considered the "gold standard" for calculating the energies of small to medium-sized molecules. osti.gov They provide a very effective means for obtaining high-accuracy electronic structure predictions for systems where multi-reference effects are not dominant. osti.gov

Multiconfigurational Methods: For systems with significant static electron correlation, such as those with multiple low-lying electronic states or during bond breaking, multireference methods are necessary. researchgate.net Techniques like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are used. researchgate.netcore.ac.uk

Relativistic Calculations: The progress in relativistic multiconfigurational ab initio methods that include spin-orbit coupling now permits precise electronic structure calculations of systems containing heavy elements like actinides, and these same principles are applicable to arsenic-containing molecules. researchgate.netnih.gov

These high-accuracy methods are crucial for benchmarking results from more computationally efficient methods like DFT and for providing reliable data on bond dissociation energies, reaction barriers, and excited state properties of this compound systems. mdpi.comresearchgate.net

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals, which are spread over the entire molecule and are formed from the linear combination of atomic orbitals (LCAO). youtube.com Analysis of the MOs of this compound-containing molecules provides a qualitative and quantitative picture of the bonding, electronic structure, and potential reactivity.

The overlap of atomic orbitals leads to the formation of bonding molecular orbitals, which are lower in energy, and antibonding molecular orbitals, which are higher in energy. youtube.compearsonhighered.com The character, energy levels, and occupancy of these MOs determine the molecule's stability and properties.

A key example is arsole (B1233406), the arsenic analog of pyrrole. Unlike the nitrogen atom in pyrrole, the arsenic atom's heavier nature and more diffuse valence orbitals lead to less effective overlap with the carbon p-orbitals in the ring. This results in weaker delocalization of the arsenic lone pair electrons into the π-system, making arsole significantly less aromatic than pyrrole. quora.com MO analysis can quantify this by examining the composition of the π-molecular orbitals and the contribution from the arsenic atomic orbitals.

Natural Bond Orbital (NBO) analysis is a widely used method to interpret the results of quantum chemical calculations in terms of familiar chemical concepts like lone pairs, bonding orbitals, and donor-acceptor interactions. nih.gov For this compound systems, NBO analysis can reveal the hybridization of the arsenic atom, the polarity of As-C, As-H, and other bonds, and the extent of hyperconjugative or dative interactions.

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational chemistry is a powerful tool for predicting the course of chemical reactions involving this compound compounds. By mapping the potential energy surface (PES), researchers can identify stable reactants, products, and intermediates, as well as the transition states that connect them. This allows for the detailed elucidation of reaction mechanisms and the calculation of reaction rates. nih.govnih.gov

The energy landscape perspective provides a framework for understanding the relationship between a molecule's structure and its function or reactivity. nih.govresearchgate.net Key features of the energy landscape that are investigated computationally include:

Stationary Points: Locating and characterizing minima (reactants, intermediates, products) and first-order saddle points (transition states) on the PES.

Reaction Pathways: Tracing the minimum energy path (MEP) that connects reactants to products via a transition state.

Activation Energies (Barriers): Calculating the energy difference between the reactants and the transition state, which is a primary determinant of the reaction rate.

For example, DFT calculations have been used to explore the reaction pathways for the formation of p-arsanilic acid/iron oxide complexes. researchgate.net These studies calculated the activation energies required to form different types of surface complexes, such as bidentate binuclear structures, revealing that their formation is kinetically controlled. researchgate.net

Reaction TypeSystemActivation Energy (kJ/mol)Reference
Bidentate Binuclear Complex Formationp-Arsanilic Acid / Iron Oxide> 23 researchgate.net

This interactive table presents computationally predicted activation energy for a surface complexation reaction involving an organoarsenical compound.

Molecular Dynamics Simulations of this compound Interactions

While quantum chemical methods are excellent for studying the electronic structure and reactivity of individual molecules, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules and their interactions over time. dovepress.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed, atomic-level view of complex processes. dovepress.com

For this compound systems, MD simulations can be applied to study:

Solvation and Transport: Simulating how an this compound-containing molecule interacts with solvent molecules (e.g., water), determining its solvation structure, and calculating properties like diffusion coefficients.

Intermolecular Interactions: Investigating the non-covalent interactions between this compound compounds and other molecules, such as polymers, surfaces, or biological macromolecules. dovepress.com This is crucial for understanding how these compounds behave in complex environments.

Conformational Dynamics: Exploring the different shapes (conformations) a flexible this compound molecule can adopt and the transitions between them, which can be critical for its function and reactivity. arxiv.org

MD simulations are an important tool for bridging the gap between molecular structure and macroscopic properties, offering insights into how this compound compounds behave in realistic chemical and biological systems. dovepress.comnih.gov

Machine Learning and AI Applications in this compound Chemical Research

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. researchgate.netnsf.gov By training models on large datasets from experiments or computational simulations, ML can predict molecular properties and reaction outcomes with remarkable speed and accuracy. nih.govarxiv.org

Potential and emerging applications of ML and AI in the study of this compound chemistry include:

Property Prediction: Developing ML models to rapidly predict quantum chemical properties (e.g., energies, orbital levels), toxicity, or physicochemical properties of new this compound compounds, bypassing the need for costly calculations or experiments. arxiv.orgnih.gov

Reaction Prediction and Optimization: Using AI to predict the products of reactions involving this compound compounds or to optimize reaction conditions (e.g., temperature, catalyst, solvent) for higher yield and selectivity. researchgate.netmit.edu

Materials and Drug Discovery: Accelerating the discovery of novel this compound-containing materials or therapeutic agents by using generative models to propose new chemical structures with desired properties and then screening them virtually. mdpi.com

Analysis of Simulation Data: Applying ML techniques to analyze the vast amounts of data generated by high-throughput DFT or MD simulations to uncover complex patterns and relationships in the chemical behavior of this compound systems.

While still an emerging area for arsenic chemistry specifically, AI and ML have been applied to broader challenges, such as predicting arsenic contamination in groundwater based on geochemical data. mdpi.commanchester.ac.ukresearchgate.net These approaches hold immense promise for accelerating the pace of discovery and deepening the fundamental understanding of this compound chemical systems.

Vi. Advanced Materials and Catalytic Applications of Arsanyl Compounds

Arsanyl-Based Catalysts in Organic Transformations

This compound compounds, particularly tertiary arsines (R₃As), have emerged as effective ligands in transition metal catalysis. wikipedia.org Although less common than their phosphine (B1218219) analogues, arsine ligands have been shown to offer distinct advantages in certain catalytic processes, attributed to differences in the size, polarizability, and electronic properties of the arsenic atom compared to phosphorus. wikipedia.orgconicet.gov.ar These properties can be finely tuned by modifying the organic substituents (R) on the arsenic atom, thereby influencing the performance of the metal catalyst. conicet.gov.ar

In homogeneous catalysis, where the catalyst and reactants are in the same phase, this compound ligands coordinate to a metal center to form a soluble complex. These ligands modulate the electronic and steric environment of the metal, which is crucial for catalytic activity and selectivity. conicet.gov.ar Arsine ligands are generally weaker Lewis bases than analogous phosphines, which can lead to more labile metal-ligand bonds and potentially faster ligand exchange rates in a catalytic cycle. wikipedia.org

Research has demonstrated that transition metal complexes bearing arsine ligands can be highly effective catalysts for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, palladium-arsine complexes have shown superior performance to their phosphine counterparts in certain cross-coupling reactions. wikipedia.org The development of synthetic methodologies, such as palladium-catalyzed arsination, has expanded the library of available functionalized tertiary arsines, enabling the synthesis of bespoke ligands for specific catalytic applications. conicet.gov.arconicet.gov.ar Studies into the Mizoroki-Heck reaction have found that bulky and electron-donating diarylphenylarsine ligands are particularly effective, highlighting the importance of ligand structure in achieving high catalytic efficiency. researchgate.net

Table 1: Examples of Organic Transformations Catalyzed by Arsine-Ligated Metal Complexes

Organic TransformationMetal CatalystArsine Ligand ExampleKey Finding
Stille CouplingPalladiumTriphenylarsine (B46628) (AsPh₃)Serves as an effective alternative to phosphine ligands, demonstrating comparable or superior activity in certain contexts. conicet.gov.ar
Suzuki-Miyaura CouplingPalladiumTriphenylarsine (AsPh₃)Demonstrates high efficiency in forming C-C bonds with arsine ligands. conicet.gov.ar
Heck ReactionPalladiumTriphenylarsine (AsPh₃), Biphenyl-2-yldiphenylarsineArsine ligands can provide high activity and selectivity, with bulky, electron-donating arsines showing particular promise. conicet.gov.arresearchgate.net
Sonogashira CouplingPalladiumTriphenylarsine (AsPh₃)Effective in catalyzing the coupling of terminal alkynes with aryl or vinyl halides. conicet.gov.ar
Hydroboration of AldehydesArsenic Heterocycle (non-metallic)Benzofused Diaza-benzyloxy-arsoleArsenic heterocycles can act as non-metallic catalysts, operating under mild conditions with short reaction times. alfachemic.com

Heterogeneous catalysis, which involves a catalyst in a different phase from the reactants, offers significant practical advantages, including ease of catalyst separation and recycling. rsc.orgnsf.gov The development of heterogeneous catalysts based on this compound compounds typically involves the immobilization of a molecular this compound-metal complex onto a solid support. rsc.orgnih.gov This "heterogenization" strategy aims to combine the high selectivity and well-defined nature of homogeneous catalysts with the robustness and reusability of heterogeneous systems. nsf.govresearchgate.net

Several methods can be employed to immobilize these catalysts, such as covalent bonding of the this compound ligand to the support material or encapsulation of the complex within a porous matrix. nih.gov The solid support can be an inorganic material like silica (B1680970) or a metal oxide, or a polymeric matrix. nih.govrsc.org While the application of this compound moieties in heterogeneous catalysis is a less explored field compared to their use in homogeneous systems, the principles of catalyst immobilization are well-established. rsc.org For example, molecular catalysts have been successfully attached to metal oxide supports through acidic ligands and then "encapsulated" with a thin oxide layer via atomic layer deposition (ALD) to prevent leaching and deactivation. rsc.orgrsc.org This approach could be adapted for this compound-ligated complexes, potentially creating robust and recyclable catalysts for various organic transformations. The primary challenge remains the development of synthetic methods that ensure the stability of the this compound moiety and the metallic active center on the support under reaction conditions.

This compound Compounds in Functional Materials Development

This compound compounds and arsenic-containing materials play a crucial role in the development of advanced functional materials, particularly in electronics and photonics. oeko.infowaferworld.com The element's unique electronic structure allows it to form covalent bonds in III-V semiconductors, which possess distinct advantages over traditional silicon-based materials. csfusion.org

Arsenic is a fundamental component in the manufacturing of high-performance III-V compound semiconductors. oeko.info In these materials, arsenic (a Group V element) is combined with a Group III element, such as gallium (Ga) or indium (In). quora.com The resulting compounds, most notably Gallium Arsenide (GaAs) and Indium Arsenide (InAs), are direct bandgap semiconductors. waferworld.comcsfusion.org This property allows them to emit light efficiently, making them ideal for optoelectronic devices like light-emitting diodes (LEDs), laser diodes, and solar cells. waferworld.comlibretexts.org

Compared to silicon, the dominant material in the semiconductor industry, GaAs exhibits significantly higher electron mobility and a higher saturated electron velocity. waferworld.comcsfusion.org These characteristics enable GaAs-based transistors to operate at much higher frequencies (above 250 GHz), making them essential for applications in mobile phones, satellite communications, and radar systems. oeko.infowaferworld.com Furthermore, the wider bandgap of GaAs provides better thermal stability and produces less electronic noise at high frequencies. waferworld.comlibretexts.org Arsenic is also used as an n-type dopant in silicon-based semiconductor manufacturing to precisely control the material's electrical conductivity. oeko.info

Table 2: Comparison of Properties for GaAs and Silicon Semiconductors

PropertyGallium Arsenide (GaAs)Silicon (Si)Implication for Applications
Bandgap Energy (at 300 K)1.42 eV1.12 eVGaAs can operate at higher temperatures and is more resistant to radiation damage. waferworld.comlibretexts.org
Bandgap TypeDirectIndirectGaAs is highly efficient at emitting light, making it ideal for LEDs and lasers. waferworld.comcsfusion.org
Electron Mobility (at 300 K)~8500 cm²/V·s~1400 cm²/V·sGaAs devices can operate at significantly higher speeds and frequencies. csfusion.orglibretexts.org
Intrinsic Carrier DensityLowModerateUndoped GaAs is semi-insulating, which is useful for providing electrical isolation between devices on a single chip. libretexts.org

The incorporation of this compound moieties into macromolecules and supramolecular structures is an emerging area of materials chemistry. The arsenic atom can be integrated into the main chain or as a side group of a polymer, influencing its electronic and photophysical properties. Recent research has demonstrated the synthesis of π-conjugated polymers containing triphenylarsine (AsPh₃) units within their main chains. researchgate.net These materials, prepared via Suzuki-Miyaura polycondensation, show that the arsenic atom facilitates the expansion of the conjugated system and are considered promising as novel luminescent materials. researchgate.net Additionally, polymeric arsenical scaffolds have been used to create hydrogels through coordination with platinum(II), where the properties of the resulting gel are dependent on the arsenic content. researchgate.net

In supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, arsenic-containing building blocks can be used to construct complex, ordered architectures. nih.goviupac.org For example, a diarsene (B1235124) complex, [Cp₂Mo₂(CO)₄(μ,η²-As₂)], has been utilized as an organometallic linker. nih.gov The arsenic atoms in this complex can coordinate to silver(I) ions, directing the self-assembly process to form intricate two-dimensional hybrid polymers. nih.gov These findings illustrate the potential of using arsenic's coordination chemistry to design and fabricate novel supramolecular materials with unique structural and functional properties.

The synthesis and application of arsenic-containing nanomaterials represent a growing field of research. Arsenic can form nanoparticles composed of compounds like white arsenic (As₂O₃), yellow arsenic (As₂S₃), and red arsenic (As₄S₄). nih.gov The synthesis method—whether physical, chemical, or biological—has a significant impact on the size, shape, and functional properties of the resulting nanoparticles. nih.gov These materials are primarily investigated for their potent biomedical applications. nih.gov

The use of this compound derivatives for the surface functionalization of other nanomaterials is a more conceptual area. Surface functionalization is a key strategy for tailoring the properties of nanomaterials for specific applications, such as improving their dispersibility or adding new functionalities. mdpi.comnih.gov The known chemical affinity of arsenic for certain functional groups, such as thiols (-SH), presents a potential pathway for this purpose. mdpi.com It is conceivable that this compound-terminated molecules could be used as ligands to anchor to the surface of nanoparticles (e.g., gold or semiconductor quantum dots) that have been pre-functionalized with thiol groups. This approach could provide a robust method for creating hybrid nanomaterials, although this application remains largely underexplored in materials science.

This compound Chemistry in Chemical Sensing and Environmental Monitoring Methodologies

The unique electronic properties and reactivity of arsenic-containing compounds, particularly organoarsenicals, have been harnessed to develop specialized chemical sensors for environmental monitoring. While not as widespread as other functional groups, this compound chemistry offers distinct advantages in the design of methodologies for detecting specific analytes, including hazardous arsenic species themselves. These sensing systems often rely on the interaction of the target analyte with an arsenic-containing molecule or a material functionalized with an organoarsenic compound, leading to a measurable optical or electrochemical response.

The primary focus in this area has been the detection of toxic arsenic compounds, such as phenylarsine (B13959437) oxide (PAO) and various inorganic forms of arsenic, which are significant environmental pollutants. Research has explored electrochemical, fluorescence-based, and biosensor platforms where the chemistry of an organoarsenic compound is central to the detection mechanism.

Electrochemical Sensing Methodologies

Electrochemical sensors offer a sensitive and often portable means for the real-time detection of analytes. In the context of this compound chemistry, impedimetric sensors have been developed for the detection of organoarsenic compounds like phenylarsine oxide. One such sensor utilizes a gelatin-based solid electrolyte enriched with 2-mercaptoethanol. nih.govacs.org The principle of detection is based on the change in impedance at the electrode surface upon interaction with PAO. This methodology provides a rapid, label-free approach for monitoring this specific organoarsenic compound in water samples. nih.govacs.org

The performance of these sensors is evaluated based on their sensitivity and limit of detection (LOD). For instance, a gelatin-based impedimetric sensor demonstrated the ability to detect PAO at concentrations as low as the nanogram per milliliter (ng/mL) range, showcasing its potential for in-field environmental monitoring. nih.govacs.org

Table 1: Performance of an Impedimetric Sensor for Phenylarsine Oxide (PAO) Detection

Analyte Sensor Type Detection Range Limit of Detection (LOD) Signal Change (-ΔRct (%)) at 100 ng/mL

Fluorescence-Based Sensing

Fluorescence spectroscopy is another powerful tool for chemical sensing due to its high sensitivity. nih.gov While many fluorescent probes are designed to detect arsenic, some methodologies involve the use of arsenic-containing compounds in the sensing system or are designed for the detection of organoarsenicals. For example, metal-organic frameworks (MOFs) have been investigated as fluorescent sensors for organoarsenic feed additives like roxarsone (B1679585) and nitarsone. mdpi.com The interaction between the organoarsenic analyte and the MOF can lead to fluorescence quenching, providing a measurable signal for detection at parts-per-billion (ppb) levels. mdpi.com

The development of fluorescent probes for arsenic species often relies on mechanisms where the analyte interacts with the probe to alter its electronic state, thereby changing its fluorescence properties. This can involve processes like photoinduced electron transfer (PET) or aggregation-induced emission (AIE). nih.gov

Biosensing Methodologies

Biosensors leverage the high specificity of biological molecules for target analytes. In the realm of arsenic detection, bacterial proteins that have evolved to manage arsenic toxicity are of particular interest. The ArsR transcriptional repressor protein, for instance, can selectively bind to trivalent organoarsenicals like methylarsenite and phenylarsenite. researchgate.net This specific binding event can be translated into a detectable signal, forming the basis of a biosensor. researchgate.net

These biosensors can be engineered to produce a fluorescent or colorimetric output in the presence of the target organoarsenical. researchgate.net They offer high selectivity for the toxic trivalent forms of organoarsenicals over other arsenic species, which is crucial for accurate environmental risk assessment. researchgate.net A key advantage of these systems is their ability to detect the biologically active forms of these environmental contaminants. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
Phenylarsine Oxide (PAO)
2-Mercaptoethanol
Roxarsone
Nitarsone
Methylarsenite

Vii. Future Research Directions and Unexplored Avenues in Arsanyl Chemistry

Emerging Synthetic Paradigms for Novel Arsanyl Structures

Developing new and safer synthetic routes to organoarsines, including those with the this compound moiety, is a critical area of future research. Traditional methods often involve hazardous reagents like arsenous chloride. Recent advances highlight the exploration of alternative strategies. One approach involves transition metal-catalyzed reactions, such as palladium-catalyzed arsination, utilizing organoheteroatom stannanes as key intermediates. This methodology has shown promise for synthesizing functionalized triarylarsines and perfluoroalkylarsines, starting from more readily available precursors like triphenylarsine (B46628) (AsPh₃) conicet.gov.ar. Another emerging paradigm focuses on arsenous chloride-free synthesis of cyclic tertiary organoarsines using arylarsine oxides and di-Grignard reagents, offering a modular approach to constructing cyclic arsine structures usc.edu.auuow.edu.auuow.edu.au. These efforts aim to improve the efficiency, selectivity, and sustainability of synthesizing complex organoarsenic architectures. The development of new methods to obtain arsines is increasingly recognized as central in the synthesis of new ligands for applications like metal-catalyzed reactions conicet.gov.ar.

Interdisciplinary Approaches to this compound Chemistry and Materials Science

The integration of this compound chemistry with other scientific disciplines, particularly materials science, holds significant potential for developing novel functional materials. Organoarsenic compounds are being explored for their applications in various materials, including semiconductors and polymers ontosight.ai. The unique properties of organometallic compounds, which include organoarsenics, make them pivotal in developing high-performance polymers and materials with tailored properties like strength, flexibility, and thermal stability solubilityofthings.com. Interdisciplinary collaborations between chemists, materials scientists, and engineers are crucial for exploring the full potential of organoarsenic compounds in creating advanced materials, such as metal-organic frameworks (MOFs) and conductive polymers, which could play roles in future technologies like energy storage and electronics solubilityofthings.comontosight.airsc.org. Research is also exploring the use of organoarsenic compounds in the synthesis of new materials with specific electrical properties ontosight.ai.

Computational Design and Predictive Modeling for this compound-Based Innovation

Computational chemistry and predictive modeling are becoming indispensable tools in the design and discovery of new this compound compounds and materials. Density functional theory (DFT) and ab initio molecular dynamics simulations are being used to investigate the properties and reactivity of arsenic-containing species, such as the adsorption of arsenic pollutants on graphene-based materials researchgate.netmdpi.com. Computational NMR analysis is also being employed to predict spectroscopic parameters, aiding in the structural elucidation of complex organoarsenicals nih.gov. Machine learning models are being developed and utilized for predicting arsenic contamination in environmental samples based on physicochemical properties, demonstrating the power of predictive modeling in understanding and addressing arsenic-related issues mdpi.commedrxiv.orgnih.goviwaponline.com. Future research will increasingly rely on these computational approaches to predict the properties of novel this compound structures, design targeted synthesis strategies, and model the behavior of this compound compounds in various environments and materials, accelerating the pace of innovation in this field.

Q & A

What are the established methods for synthesizing arsanyl-containing compounds, and how can researchers optimize reaction conditions for yield and purity?

Category : Basic Research Question
Methodological Answer :
Synthesis of this compound compounds typically involves reduction of arsenic trihalides (e.g., AsCl₃) with hydride sources (e.g., LiAlH₄) or metathesis reactions. To optimize conditions:

  • Variable Testing : Systematically vary catalysts (e.g., transition metals), solvents (polar vs. nonpolar), and temperature regimes.

  • Control Experiments : Include negative controls (e.g., omitting catalysts) to confirm reaction pathways.

  • Data Table Example :

    PrecursorReducing AgentSolventTemp (°C)Yield (%)Purity (NMR)
    AsCl₃LiAlH₄THF-786295%
    AsBr₃NaBH₄Et₂O254888%
  • Validation : Use TLC or in-situ IR to monitor reaction progress .

How can spectroscopic techniques be systematically employed to characterize this compound derivatives?

Category : Basic Research Question
Methodological Answer :

  • ¹H/¹³C NMR : Identify proton environments adjacent to AsH₂ groups; compare shifts with DFT-calculated values.
  • IR Spectroscopy : Detect As-H stretching vibrations (1900–2100 cm⁻¹) and validate bond integrity.
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns (²⁷⁵As, ²⁷³As).
  • Data Cross-Referencing : Create a table comparing experimental vs. literature values for key peaks .

What safety protocols are critical when handling this compound compounds in laboratory settings?

Category : Basic Research Question
Methodological Answer :

  • Risk Assessment : Pre-experiment evaluation of arsenic toxicity (acute/chronic exposure).
  • Containment : Use glove boxes for air-sensitive syntheses; implement double-gloving and fume hoods.
  • Waste Management : Neutralize arsenic waste with Fe³⁺/Ca(OH)₂ to precipitate insoluble arsenates.
  • Documentation : Maintain logs of exposure incidents and disposal records .

What strategies resolve contradictions between computational predictions and experimental observations in this compound reactivity studies?

Category : Advanced Research Question
Methodological Answer :

  • Error Analysis : Compare DFT-calculated activation energies with experimental kinetic data. Identify discrepancies in solvation models or basis sets.

  • Sensitivity Testing : Vary computational parameters (e.g., dispersion corrections) to match observed regioselectivity.

  • Replication : Repeat experiments under inert atmospheres to exclude oxidation artifacts.

  • Data Table Example :

    ReactionΔG‡ (calc., kcal/mol)ΔG‡ (exp., kcal/mol)Error Source
    AsH₂ + R-X12.315.7Solvent polarization
    .

How can researchers design controlled experiments to investigate the electronic effects of this compound groups in organometallic complexes?

Category : Advanced Research Question
Methodological Answer :

  • Variable Isolation : Synthesize ligand series with varying substituents (e.g., electron-withdrawing -NO₂ vs. donating -NMe₂) on aryl-arsanyl ligands.
  • Spectroscopic Probes : Use X-ray absorption spectroscopy (XAS) to measure arsenic oxidation states.
  • Electrochemical Analysis : Cyclic voltammetry to correlate ligand electronics with metal-centered redox potentials.
  • Statistical Validation : Apply multivariate regression to isolate electronic vs. steric effects .

What advanced statistical methods are appropriate for analyzing non-linear relationships in this compound compound stability data?

Category : Advanced Research Question
Methodological Answer :

  • Model Selection : Use Akaike Information Criterion (AIC) to compare polynomial vs. exponential decay models.
  • Machine Learning : Train neural networks on stability datasets (pH, temp, solvent) to predict decomposition pathways.
  • Uncertainty Quantification : Bootstrap resampling to estimate confidence intervals for degradation rate constants.
  • Data Visualization : 3D surface plots to map stability against multiple variables .

How do solvent polarity and coordination environment influence the redox behavior of this compound-containing catalysts?

Category : Advanced Research Question
Methodological Answer :

  • Systematic Screening : Test solvents (DMF, hexane, H₂O) and additives (Lewis acids/bases) in catalytic cycles.

  • In-Situ Spectroscopy : Use UV-Vis to monitor intermediate formation during redox events.

  • Data Table Example :

    SolventDielectric ConstantE₁/₂ (V vs. SCE)Turnover Frequency (h⁻¹)
    DMF36.7-0.45220
    Toluene2.4-0.62180
    .

What methodologies enable precise determination of arsenic oxidation states in this compound complexes under varying experimental conditions?

Category : Advanced Research Question
Methodological Answer :

  • X-Ray Absorption Near-Edge Structure (XANES) : Compare edge energies to As(0), As(III), and As(V) standards.

  • Chemical Titration : Iodometric titration to quantify As⁻¹ oxidation to As⁰.

  • Data Validation : Cross-check results with XPS binding energies (As 3d₅/₂).

  • Table Example :

    TechniqueOxidation State DetectedDetection Limit (ppm)
    XANESAs(-I)5
    XPSAs(0)1
    .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.